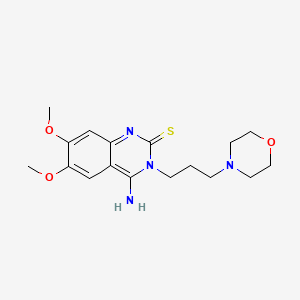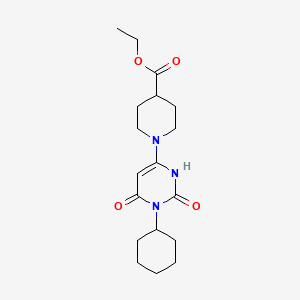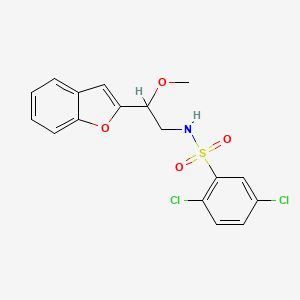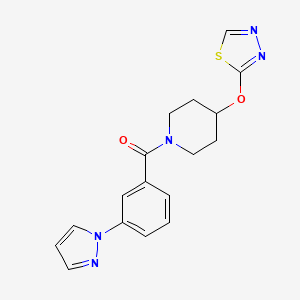
4-imino-6,7-dimethoxy-3-(3-morpholinopropyl)-3,4-dihydro-2(1H)-quinazolinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-imino-6,7-dimethoxy-3-(3-morpholinopropyl)-3,4-dihydro-2(1H)-quinazolinethione is a synthetic compound with potential applications in scientific research. It is a quinazoline derivative that has been studied for its pharmacological properties, including its mechanism of action and biochemical effects.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity and Reaction Pathways
Quinazoline derivatives have been studied for their antioxidant capacities. A review elucidates the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity, indicating that some antioxidants can form coupling adducts with ABTS•+, whereas others undergo oxidation without coupling. This specificity and relevance of oxidation products require further elucidation, suggesting the complexity of reactions involved in determining antioxidant capacity (Ilyasov et al., 2020).
Medicinal Chemistry Applications
Quinazoline derivatives are highlighted for their diverse biological activities, including antibacterial and anticancer properties. The structural stability of the quinazolinone nucleus has inspired modifications to create new potential medicinal agents, with studies showing antibacterial activity against various pathogens. This underscores the ongoing exploration of quinazoline derivatives in drug discovery and the potential for overcoming antibiotic resistance (Tiwary et al., 2016).
Biological and Preclinical Importance
Research on N-sulfonylamino azinones, a related class, demonstrates significant biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer effects. New generations of compounds based on N-sulfonylamino 1H-quinazoline-2,4-diones show promise in treating neurological disorders such as epilepsy and schizophrenia, indicating the therapeutic versatility of quinazoline derivatives (Elgemeie et al., 2019).
Optoelectronic Materials
Quinazoline derivatives have been researched for their applications in optoelectronic materials. The synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors have been published, showcasing the potential of these compounds in creating novel optoelectronic materials. Incorporation of quinazoline into π-extended conjugated systems is valuable for the development of materials for organic light-emitting diodes and other electronic devices (Lipunova et al., 2018).
Synthetic Chemistry Advances
The synthesis of quinazolines involves eco-friendly, atom-efficient, multi-component strategies. Recent advances in synthetic chemistry have focused on developing novel quinazolines and investigating their properties for potential applications, demonstrating the ongoing interest and innovative approaches in synthesizing these heterocyclic compounds (Faisal & Saeed, 2021).
Eigenschaften
IUPAC Name |
4-amino-6,7-dimethoxy-3-(3-morpholin-4-ylpropyl)quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-22-14-10-12-13(11-15(14)23-2)19-17(25)21(16(12)18)5-3-4-20-6-8-24-9-7-20/h10-11H,3-9,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRCDBJNLBSMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(N(C(=S)N=C2C=C1OC)CCCN3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-imino-6,7-dimethoxy-3-(3-morpholinopropyl)-3,4-dihydro-2(1H)-quinazolinethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2513376.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2513377.png)


![2,4,5-trimethyl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2513384.png)


![3,4-dimethoxy-N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]benzenesulfonamide](/img/structure/B2513391.png)
